molecular formula C11H22ClNO4 B14547475 6-Azaspiro[5.6]dodecan-6-ium perchlorate CAS No. 62120-46-1

6-Azaspiro[5.6]dodecan-6-ium perchlorate

Cat. No.: B14547475
CAS No.: 62120-46-1
M. Wt: 267.75 g/mol
InChI Key: PBHZWBIVSQIYSP-UHFFFAOYSA-M
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Description

6-Azaspiro[5.6]dodecan-6-ium perchlorate: is a chemical compound that belongs to the class of spirocyclic ammonium salts. The structure of this compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[5.6]dodecan-6-ium perchlorate typically involves the reaction of a spirocyclic amine with perchloric acid. The process can be summarized as follows:

    Starting Material: The synthesis begins with a spirocyclic amine, such as 6-Azaspiro[5.6]dodecane.

    Reaction with Perchloric Acid: The spirocyclic amine is reacted with perchloric acid under controlled conditions to form the perchlorate salt.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[5.6]dodecan-6-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The spirocyclic framework allows for substitution reactions where functional groups can be introduced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: 6-Azaspiro[5.6]dodecan-6-ium perchlorate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and materials.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its spirocyclic framework can mimic certain natural products, making it useful in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Azaspiro[5.6]dodecan-6-ium perchlorate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways.

Comparison with Similar Compounds

  • 6-Azaspiro[5.5]undecan-6-ium bromide
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • 8-Azaspiro[5.6]dodec-10-ene

Comparison: 6-Azaspiro[5.6]dodecan-6-ium perchlorate is unique due to its specific spirocyclic structure and the presence of the perchlorate anion. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the perchlorate anion can influence the solubility and ionic interactions of the compound, distinguishing it from other spirocyclic ammonium salts.

Properties

CAS No.

62120-46-1

Molecular Formula

C11H22ClNO4

Molecular Weight

267.75 g/mol

IUPAC Name

6-azoniaspiro[5.6]dodecane;perchlorate

InChI

InChI=1S/C11H22N.ClHO4/c1-2-5-9-12(8-4-1)10-6-3-7-11-12;2-1(3,4)5/h1-11H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

PBHZWBIVSQIYSP-UHFFFAOYSA-M

Canonical SMILES

C1CCC[N+]2(CC1)CCCCC2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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